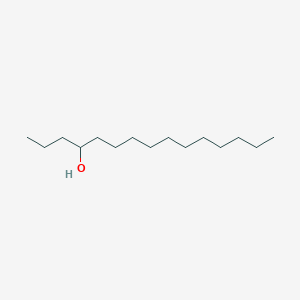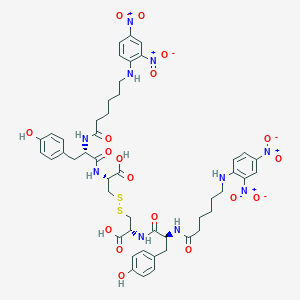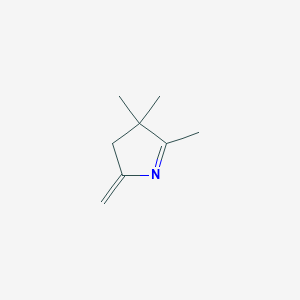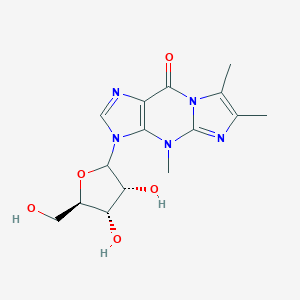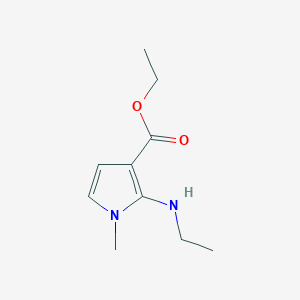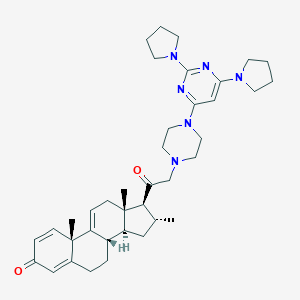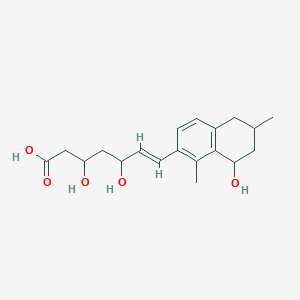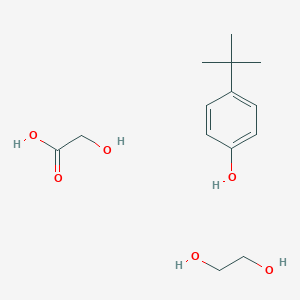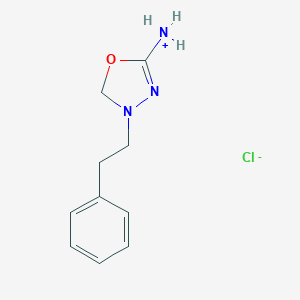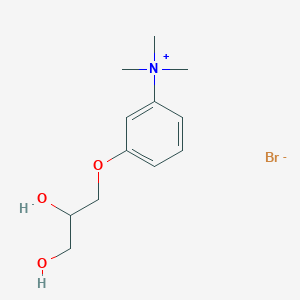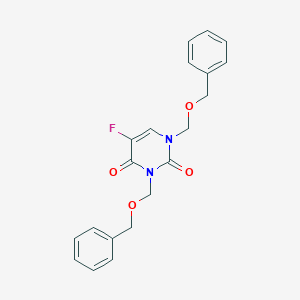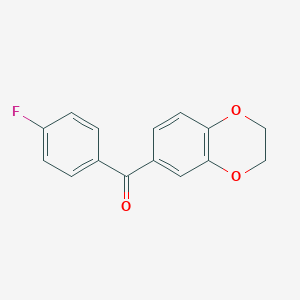
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, also known as MDBF, is a synthetic compound that belongs to the class of benzodioxinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Wirkmechanismus
The exact mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is not fully understood. However, it has been proposed that Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- exerts its antitumor activity through the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been shown to have a low toxicity profile and is well-tolerated in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its ease of synthesis and high purity yield. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has shown promising antitumor activity in various cancer cell lines. However, one of the limitations of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its relatively limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-. One potential direction is the development of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- as a novel HDAC inhibitor for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- and its potential applications in other fields, such as materials science and chemical biology. Finally, the optimization of the synthesis process and the improvement of the solubility of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- may lead to the development of more effective and efficient derivatives of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
In conclusion, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. While more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, its ease of synthesis and promising antitumor activity make it a promising candidate for the development of novel HDAC inhibitors and other therapeutic agents.
Synthesemethoden
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with 1,2-dimethoxybenzene, followed by oxidation and cyclization to form the final product. The synthesis process is relatively straightforward and can be optimized to yield high purity and high yield of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Wissenschaftliche Forschungsanwendungen
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has the potential to be developed into a novel HDAC inhibitor.
Eigenschaften
CAS-Nummer |
101018-97-7 |
|---|---|
Produktname |
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- |
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
InChI-Schlüssel |
VUFMHALBFUZFAA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Andere CAS-Nummern |
101018-97-7 |
Synonyme |
(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
